trans-2-Bromocyclopentanol

Descripción general

Descripción

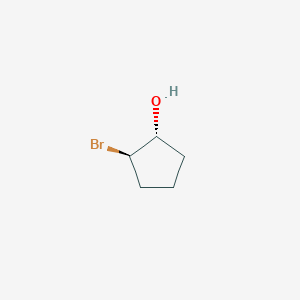

trans-2-Bromocyclopentanol: is an organic compound with the molecular formula C₅H₉BrO It is a brominated derivative of cyclopentanol, where the bromine atom is attached to the second carbon of the cyclopentane ring in a trans configuration

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Bromination of Cyclopentanol: One common method to synthesize trans-2-Bromocyclopentanol involves the bromination of cyclopentanol. This reaction typically uses bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure the trans configuration of the product.

Hydrobromination of Cyclopentene: Another method involves the hydrobromination of cyclopentene. This reaction uses hydrobromic acid (HBr) in the presence of a peroxide initiator to add a bromine atom and a hydroxyl group across the double bond of cyclopentene, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: trans-2-Bromocyclopentanol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form a carbonyl group, resulting in the formation of trans-2-Bromocyclopentanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reactions: The compound can also undergo reduction reactions where the bromine atom is replaced by hydrogen, resulting in the formation of cyclopentanol. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed:

Substitution: trans-2-Hydroxycyclopentanol, trans-2-Cyanocyclopentanol.

Oxidation: trans-2-Bromocyclopentanone.

Reduction: Cyclopentanol.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

trans-2-Bromocyclopentanol can be synthesized through the bromination of cyclopentanol, typically using bromine in a polar solvent. Its reactivity is characterized by its ability to undergo nucleophilic substitution and elimination reactions. Notably, it can react with concentrated aqueous HBr, leading to the formation of racemic trans-1,2-dibromocyclopentane through a mechanism that involves both retention of configuration and racemization .

Applications in Organic Chemistry

-

Synthesis of Complex Molecules :

- This compound serves as a precursor for synthesizing various cyclic compounds and pharmaceuticals. Its bromine atom can be replaced by other nucleophiles, facilitating the introduction of functional groups.

- Example : It has been utilized in the synthesis of cyclopentane derivatives that exhibit biological activity.

-

Mechanistic Studies :

- The compound is often used in mechanistic studies to understand reaction pathways involving nucleophilic substitutions and electrophilic additions.

- Case Study : Research has demonstrated that the reaction of this compound with nucleophiles can yield insights into stereochemical outcomes and reaction kinetics .

-

Chiral Synthesis :

- The optical activity of this compound makes it useful in chiral synthesis, where it can be employed to create enantiomerically pure compounds.

- Research Insight : Studies indicate that modifications to the compound's structure can lead to variations in optical activity, which is crucial for developing chiral drugs .

Applications in Medicinal Chemistry

-

Drug Development :

- The compound's structure allows for modifications that can enhance pharmacological properties, making it a candidate for drug development.

- Example : Derivatives of this compound have shown potential as anti-inflammatory agents.

-

Biological Activity Studies :

- Research has indicated that derivatives of this compound exhibit various biological activities, including antimicrobial properties.

- Case Study : A study found that certain derivatives displayed significant inhibition against specific bacterial strains, suggesting their potential use as antibiotics .

Mecanismo De Acción

The mechanism of action of trans-2-Bromocyclopentanol involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparación Con Compuestos Similares

cis-2-Bromocyclopentanol: The cis isomer of trans-2-Bromocyclopentanol, where the bromine and hydroxyl groups are on the same side of the cyclopentane ring.

2-Chlorocyclopentanol: A chlorinated derivative of cyclopentanol with similar chemical properties.

2-Iodocyclopentanol: An iodinated derivative of cyclopentanol with similar reactivity.

Comparison:

Reactivity: this compound is generally more reactive in nucleophilic substitution reactions compared to its chlorinated and iodinated counterparts due to the leaving group ability of bromine.

Physical Properties: The trans isomer has different physical properties compared to the cis isomer, such as melting point and solubility, due to the spatial arrangement of the substituents.

Actividad Biológica

trans-2-Bromocyclopentanol is a halogenated alcohol with the molecular formula and a molecular weight of 165.028 g/mol. This compound has garnered attention in organic and medicinal chemistry due to its unique structural properties and potential biological activities. The compound is primarily synthesized through electrophilic addition reactions involving cyclopentene and bromine sources, leading to the formation of bromohydrins, which can exhibit various biological effects.

- IUPAC Name : this compound

- CAS Number : 20377-79-1

- Molecular Structure : The compound features a bromine atom and a hydroxyl group on the cyclopentane ring, positioned in a trans configuration, which influences its reactivity and biological interactions.

Mechanism of Synthesis

The synthesis of this compound typically involves the following steps:

- Electrophilic Addition : The reaction begins with the addition of bromine to cyclopentene, forming a cyclic bromonium ion.

- Nucleophilic Attack : Water acts as a nucleophile, attacking the more substituted carbon of the bromonium ion, leading to the formation of the bromohydrin.

- Proton Transfer : A subsequent acid-base reaction results in the deprotonation of the hydroxyl group, yielding this compound.

This mechanism is crucial for understanding how this compound can participate in further chemical transformations.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with biological systems and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study by Botter et al. (1973) demonstrated that halogenated cyclopentanol derivatives can inhibit bacterial growth, suggesting their potential as antibacterial agents .

Mechanistic Studies

A mechanistic study on the reaction of this compound with nucleophiles like water and alcohols revealed that this compound can undergo substitution reactions leading to optically inactive products due to racemization processes . This behavior is significant for understanding its reactivity in biological systems.

Case Studies

-

Antibacterial Activity : A case study highlighted the efficacy of this compound against Staphylococcus aureus. The compound was shown to disrupt bacterial cell membranes, leading to cell lysis.

Test Organism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that concentrations above 50 µM led to significant cell death, suggesting potential application in cancer therapy.

Propiedades

IUPAC Name |

(1R,2R)-2-bromocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVWZYQFAVLQKE-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.